molecular formula C14H19Cl2NO2 B6289109 4-(2-(1-Piperidino)ethoxy)benzoic acid HCl CAS No. 84449-81-0

4-(2-(1-Piperidino)ethoxy)benzoic acid HCl

Cat. No.: B6289109
CAS No.: 84449-81-0
M. Wt: 304.2 g/mol
InChI Key: WHKJLXLFQNXNNR-UHFFFAOYSA-N
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Description

“4-(2-(1-Piperidino)ethoxy)benzoic acid HCl” is an organic compound with the molecular formula C14H19NO3 . It is also known as 4-[2-(1-Piperidinyl)ethoxy]benzoic acid . This compound has been widely studied due to its unique chemical and biological properties.


Synthesis Analysis

The synthesis of this compound involves the reaction of 4-(2-piperidino-ethoxy)benzoic acid with thionyl chloride in the presence of dimethylformamide. The reaction is carried out under reflux for 2 hours in a nitrogen atmosphere.


Molecular Structure Analysis

The molecule contains a benzoic acid group (C6H5COOH) linked to an ethoxy chain (CH2CH2O) which terminates in a piperidine ring (C5H10N) .


Chemical Reactions Analysis

This compound is involved in various chemical reactions. For instance, it is used in the synthesis of hybrid systems containing pharmacophoric fragments, which are important in drug development. It is also used in the synthesis of Schiff and Mannich bases of Isatin derivatives.


Physical and Chemical Properties Analysis

The compound has a density of 1.2±0.1 g/cm3, a boiling point of 413.2±25.0 °C at 760 mmHg, and a flash point of 203.7±23.2 °C . It has 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 5 freely rotating bonds .

Scientific Research Applications

1. Synthesis and Chemical Reactions

  • Hybrid Compound Synthesis : The reactions involving 4-[(1-oxo-3,4-dihydro-2H-naphmalen-2-ylidene)methyl]benzoic acid and nitrogenous bases like piperidine lead to the synthesis of hybrid systems containing pharmacophoric fragments, which are important in drug development (Ivanova et al., 2019).
  • Synthesis of Schiff and Mannich Bases : In the synthesis of Schiff and Mannich bases of Isatin derivatives, compounds like 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-ones react with isatin and 5-chloroisatin, forming bases that include piperidine in their structure (Bekircan & Bektaş, 2008).

2. Medicinal Chemistry and Drug Development

  • Anti-Acetylcholinesterase Activity : Certain 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives show significant anti-acetylcholinesterase activity, which is crucial in developing treatments for conditions like Alzheimer's disease (Sugimoto et al., 1990).
  • Selective Estrogen Receptor Modulators : Chiral 1-((4-(2-(dialkylamino)ethoxy)phenyl)(2-hydroxynaphthalen-1-yl)methyl)piperidin-4-ols, designed based on pharmacophore models, are studied for their potential as Selective Estrogen Receptor Modulators (SERMs), which are important in breast cancer treatment (Yadav et al., 2011).

3. Structural Analysis and Crystallography

  • Crystal Structure Studies : The crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, a product of a reaction involving piperidine, offers insights into molecular conformations and interactions, aiding in the understanding of molecular mechanics and drug design (Faizi et al., 2016).

Mechanism of Action

While the specific mechanism of action of this compound is not mentioned in the search results, compounds like it have been studied for their potential as Selective Estrogen Receptor Modulators (SERMs), which are important in breast cancer treatment.

Safety and Hazards

This compound is toxic and must be handled with utmost safety . It should be stored in a dry, cool place, away from direct sunlight . Direct contact with skin and eyes should be avoided, and if contact occurs, the area should be immediately rinsed with water .

Properties

IUPAC Name

4-(2-piperidin-1-ylethoxy)benzoyl chloride;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO2.ClH/c15-14(17)12-4-6-13(7-5-12)18-11-10-16-8-2-1-3-9-16;/h4-7H,1-3,8-11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHKJLXLFQNXNNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

An acylating agent, in acid chloride form, was prepared by combining 26.3 g of 4-(2-piperidino-ethoxy)benzoic acid, hydrochloride, 36.5 g of thionylchloride and 1 drop of dimethylformamide in 200 ml. of 1,2-dichloroethane, and stirring the mixture under reflux for 2 hours under a nitrogen atmosphere. The mixture was then evaporated to dryness under vacuum to obtain the desired 4-(2-piperidinoethoxy)benzoyl chloride, hydrochloride, which was dissolved in 1 liter of 1,2-dichloroethane. To the solution was added 20 g of 6-acetoxy-2-(4-acetoxyphenyl)benzo[B]thiophene and the mixture was stirred vigorously. To it was then added, over about 3 minutes, 73.4 g of aluminum chloride. During the addition, the reaction mixture turned dark brown and hydrogen chloride evolved. The mixture was then stirred for one hour, and was poured over 1 liter of ice-water. The layers were separated, and the aqueous layer was extracted three times with 200 ml. portions of warm chloroform. The organic layers were combined and dried over magnesium sulfate, and were then filtered and evaporated under vacuum to obtain a brownish-yellow oil, which was not purified. The presence of the desired product was confirmed by thin layer chromatography (TLC) on silica gel, eluting with 9/1 chloroform/methanol, which showed that the major constituent ran at the same R, as authentic 6-acetoxy-2-(4-acetoxyphenyl)-3-[4(2-piperidinoethoxy)benzoyl]-benzo[B]thiophene.
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26.3 g
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reactant
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36.5 g
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reactant
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acid chloride
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solvent
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catalyst
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